molecular formula C8H8N2O B130034 (1H-indazol-5-yl)methanol CAS No. 478828-52-3

(1H-indazol-5-yl)methanol

Cat. No. B130034
Key on ui cas rn: 478828-52-3
M. Wt: 148.16 g/mol
InChI Key: UIXLZPHPSJUXBX-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

1H-indazole-5-ylmethanol (100 mg, 0.675 mmol) was added to a 48% aqueous hydrogen bromide solution (2.0 ml) at room temperature and stirred at room temperature for 15 hours and then at 50° C. for 5 hours. Subsequently, the reaction solution was filtered and the resulting solid was dried under reduced pressure to obtain 5-(bromomethyl)-1H-indazole hydrobromide (156 mg, 79%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([CH2:10]O)=[CH:7][CH:8]=2)[CH:3]=[N:2]1.[BrH:12]>>[BrH:12].[Br:12][CH2:10][C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[NH:1][N:2]=[CH:3]2 |f:2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)CO
Name
Quantity
2 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 50° C. for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
Subsequently, the reaction solution was filtered
CUSTOM
Type
CUSTOM
Details
the resulting solid was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Br.BrCC=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 156 mg
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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